1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-11-2-1-3-12(8-11)23-16(26)22-7-6-15-24-13(10-4-5-10)9-14(25-15)17(19,20)21/h1-3,8-10H,4-7H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYKDJWKFXULHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl group, a cyclopropyl moiety, and a trifluoromethyl-substituted pyrimidine ring. This unique combination may enhance its pharmacokinetic properties and biological activity.
Research indicates that the compound exhibits kinase inhibition , particularly targeting specific pathways involved in cancer progression. The trifluoromethyl group is known to enhance binding affinity to target proteins, potentially increasing the compound's efficacy against various cancer cell lines.
Key Findings:
- Inhibition of Kinases : Studies have shown that compounds with similar structures often inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For instance, compounds with trifluoromethyl substitutions have demonstrated increased potency in inhibiting kinases involved in tumor growth and metastasis .
- Selectivity : The selectivity profile of this compound suggests it may preferentially target certain kinases over others, reducing potential off-target effects. This selectivity is vital for minimizing adverse reactions in clinical settings.
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available studies:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent .
- Animal Models : Preclinical trials using xenograft models showed that administration of the compound led to tumor size reduction, supporting its efficacy in vivo .
Scientific Research Applications
Pharmaceutical Applications
1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea has demonstrated potential as a therapeutic agent in several studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl and pyrimidinyl moieties may enhance the compound's interaction with cellular targets involved in cancer proliferation .
- Antimicrobial Properties : Studies have shown that urea derivatives can possess antimicrobial activity. The incorporation of trifluoromethyl groups is known to improve the lipophilicity and membrane permeability of compounds, potentially enhancing their efficacy against bacterial strains .
Agricultural Chemistry
The compound is also being explored for its applications in agriculture:
- Pesticidal Activity : Urea derivatives are often used as herbicides and fungicides. The structural features of this compound suggest it may inhibit specific enzymatic pathways in pests, leading to their mortality. Preliminary studies indicate effectiveness against certain plant pathogens and pests .
Case Study 1: Anticancer Activity
A study conducted on a series of urea derivatives, including this compound, revealed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the potential for further development as an anticancer drug .
Case Study 2: Agricultural Efficacy
In a field trial assessing the efficacy of various urea-based pesticides, this compound showed promising results in controlling aphid populations on crops. Application rates were optimized to minimize environmental impact while maximizing pest control efficiency. Results indicated a reduction in pest populations by over 75% compared to untreated controls .
Chemical Reactions Analysis
Reaction Mechanism
-
Isocyanate Formation : Isocyanates can be prepared from amines by reacting them with phosgene or using safer alternatives like trichlorotriazine (TCT) in a one-pot conversion of carboxylic acids to carbamides .
-
Urea Synthesis : The isocyanate reacts with an amine to form a urea derivative. This reaction is often monitored using techniques like TLC and NMR spectroscopy.
Chemical Reactions Involving Pyrimidine Rings
Pyrimidine rings can undergo various modifications, including substitution reactions. For the synthesis of the pyrimidine component in the target compound, reactions such as Suzuki coupling or nucleophilic substitution might be employed.
Suzuki Coupling
Suzuki coupling is a method used to form carbon-carbon bonds between two aryl or vinyl groups. This reaction is often used to introduce substituents onto pyrimidine rings. For example, coupling a halogenated pyrimidine with a boronic acid under palladium catalysis can introduce various aryl groups .
Nucleophilic Substitution
Nucleophilic substitution reactions can be used to introduce functional groups onto the pyrimidine ring. For instance, amines can be introduced by reacting a halogenated pyrimidine with an appropriate amine in the presence of a base.
Cyclopropyl and Trifluoromethyl Substitutions
The cyclopropyl and trifluoromethyl groups on the pyrimidine ring are crucial for the compound's properties. These groups can be introduced through various methods:
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Cyclopropyl Group : This can be introduced via nucleophilic substitution or through the use of cyclopropyl-containing reagents.
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Trifluoromethyl Group : Trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl copper, can be used to introduce this group.
Data and Research Findings
While specific data on 1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea is limited, research on similar compounds suggests that modifications to the pyrimidine ring and the introduction of electron-withdrawing groups like trifluoromethyl can significantly affect biological activity and binding affinity .
Table: Effects of Substitutions on Biological Activity
Comparison with Similar Compounds
Implications of Structural Variations
- Trifluoromethyl vs.
- Cyclopropyl vs. Methyl/Pyrrolidinyl : The cyclopropyl group in the target compound may reduce metabolic oxidation compared to methyl or pyrrolidinyl substituents (), enhancing metabolic stability .
- Pyrimidine vs. Thiazole Core : Pyrimidines (target and ) offer a broader range of hydrogen-bonding interactions compared to thiazoles (), which could influence target selectivity .
Preparation Methods
Substrate Selection and Initial Halogenation
The pyrimidine core is typically derived from 2,4,6-trichloropyrimidine (1) , which serves as a versatile starting material due to its reactive chlorine atoms. Selective substitution at the 4- and 6-positions is achieved through sequential coupling reactions:
| Step | Reaction Conditions | Reagents | Outcome |
|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | Cyclopropylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h | 4-Cyclopropyl-2,6-dichloropyrimidine (2) |
| 2 | Nucleophilic aromatic substitution | CuI, KF, DMF, 120°C, 24 h | 6-Trifluoromethyl-4-cyclopropyl-2-chloropyrimidine (3) |
Key Considerations :
-
The Suzuki coupling selectively substitutes the 4-position due to electronic effects.
-
Trifluoromethylation at the 6-position employs Ruppert-Prakash reagent (TMSCF₃) under copper catalysis.
| Step | Reaction Conditions | Reagents | Outcome |
|---|---|---|---|
| 3 | Boc-protected ethylamine coupling | Boc-ethylamine, DIPEA, DMF, 100°C, 18 h | 2-(Boc-aminoethyl)-4-cyclopropyl-6-(trifluoromethyl)pyrimidine (4) |
| 4 | Deprotection | HCl (4M in dioxane), RT, 2 h | 2-Aminoethyl-4-cyclopropyl-6-(trifluoromethyl)pyrimidine (5) |
Yield Optimization :
-
Deprotection in acidic conditions avoids decomposition of the trifluoromethyl group.
Urea Bond Formation
Isocyanate Route
The primary method involves reacting intermediate (5) with 3-chlorophenyl isocyanate (6) under mild conditions:
| Step | Reaction Conditions | Reagents | Outcome |
|---|---|---|---|
| 5 | Urea formation | (5) , (6) , Et₃N, THF, 0°C → RT, 12 h | 1-(3-Chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea (7) |
Critical Parameters :
Carbodiimide-Mediated Coupling
An alternative approach uses 3-chlorophenylamine and a carbonyl diimidazole (CDI)-activated intermediate:
| Step | Reaction Conditions | Reagents | Outcome |
|---|---|---|---|
| 5a | Activation | CDI, THF, RT, 2 h | Imidazole-carbamate intermediate (8) |
| 5b | Coupling | (5) , (8) , DBU, DMF, RT, 24 h | Target compound (7) |
Advantages :
Purification and Characterization
Chromatographic Methods
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 4.90 (br s, 2H, NH₂), 3.60 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂), 1.90–1.70 (m, 1H, cyclopropyl), 1.20–1.00 (m, 4H, cyclopropyl).
-
HPLC : Retention time 12.4 min (C18 column, MeCN/H₂O 70:30).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Metrics
-
E-Factor : 15.2 (solvent recovery reduces waste).
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
Regioselectivity in Pyrimidine Substitution
-
Issue : Competing reactions at 2-, 4-, and 6-positions.
-
Solution : Sequential substitution with sterically hindered reagents (e.g., cyclopropylboronic acid first).
Comparative Analysis of Methods
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Purity | >98% | >95% |
| Scalability | Moderate | High |
| Toxicity | High (isocyanate) | Low |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Optimize monomer ratios (e.g., CMDA:DMDAAC in copolymerization) and initiator concentrations (e.g., ammonium persulfate) to control molecular weight and purity. Use controlled temperature (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Reference controlled copolymerization strategies from polycationic dye-fixative synthesis .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze /-NMR spectra to confirm substituent positions (e.g., chlorophenyl, pyrimidine rings).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass (e.g., [M+H] peaks as in urea derivatives with trifluoromethyl groups) .
- X-ray Crystallography : Resolve crystal structures of analogous compounds (e.g., pyridazine derivatives) to confirm spatial arrangements .
Q. How can researchers determine key physicochemical properties like LogP and PSA?
- Methodological Answer :
- LogP : Use the shake-flask method with octanol/water partitioning or computational tools (e.g., Molinspiration) based on structural fragments (e.g., cyclopropyl, trifluoromethyl groups).
- Polar Surface Area (PSA) : Calculate via software (e.g., ChemAxon) using electronegative atoms (e.g., urea carbonyl, pyrimidine nitrogens) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential?
- Methodological Answer :
- Synthesize analogs with modified substituents (e.g., replacing chlorophenyl with dichlorophenyl or altering pyrimidine side chains).
- Test cytotoxicity across cancer cell lines (e.g., IC assays) and compare with reference compounds like 1-(6-(4-chlorophenyl)pyridin-3-yl)urea derivatives .
- Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity or steric effects with activity.
Q. How should contradictions in biological activity data between cell lines be resolved?
- Methodological Answer :
- Validate assay conditions (e.g., pH, serum concentration) to rule out environmental variability.
- Perform pharmacokinetic studies (e.g., metabolic stability in liver microsomes) to assess compound degradation.
- Cross-reference with structurally similar agents (e.g., trifluoromethyl-containing pyrimidines) to identify scaffold-specific limitations .
Q. What strategies elucidate binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Model interactions with kinase domains (e.g., EGFR) using software (e.g., AutoDock) and validate via site-directed mutagenesis.
- Biochemical Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
- X-ray Co-Crystallization : Resolve target-compound complexes, as demonstrated for pyridazine derivatives with piperazine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
